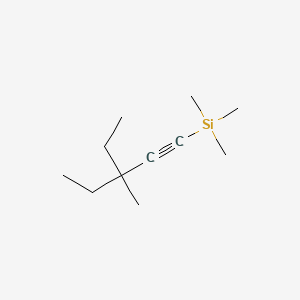
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is an organosilicon compound with the chemical formula C11H22Si. This compound is part of the silane family, which are silicon analogs of alkanes. Silanes are known for their diverse applications in various fields, including materials science, organic synthesis, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- typically involves the hydrosilylation of alkynes. This process can be catalyzed by transition metals such as platinum or rhodium. The reaction conditions often include the use of solvents like toluene or hexane and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and catalysts is crucial to minimize impurities and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrosilanes are often used as reducing agents.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- involves its ability to donate hydride ions or act as a radical initiator. The molecular targets include various organic substrates, which undergo transformation through hydrosilylation or radical-mediated processes. The pathways involved often depend on the specific reaction conditions and catalysts used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- Trimethylsilylacetylene
- Triethylsilane
Uniqueness
Silane, (3-ethyl-3-methyl-1-pentynyl)trimethyl- is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other silanes, it offers a balance between hydride donation and radical initiation, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
61228-00-0 |
|---|---|
Molekularformel |
C11H22Si |
Molekulargewicht |
182.38 g/mol |
IUPAC-Name |
(3-ethyl-3-methylpent-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C11H22Si/c1-7-11(3,8-2)9-10-12(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
PSGUAKODOZZALK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
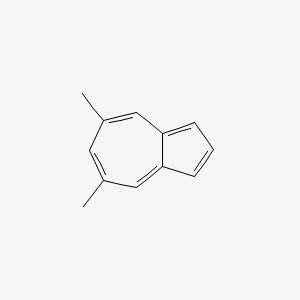
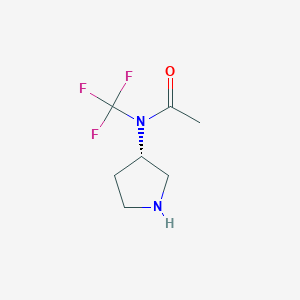

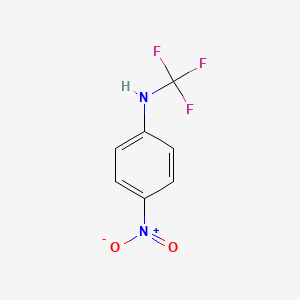

![4,7-Methano-7H-thieno[2,3-C]azepine](/img/structure/B13956816.png)
![(2R)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13956821.png)


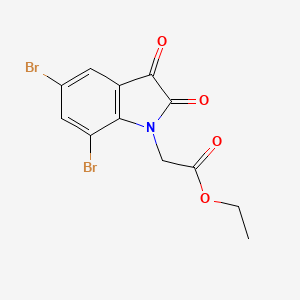

![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
